N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Overview
Description
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that features a thiazole ring, dichlorophenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a dichlorophenyl-substituted thioamide and an α-haloketone. The resulting intermediate is then subjected to sulfonylation using a fluorophenylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiazole ring.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated products or modified thiazole derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving thiazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is not well-documented. it is likely to interact with molecular targets through its thiazole ring and aromatic substituents, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-bromophenyl)sulfonyl)propanamide
Uniqueness
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo-substituted analogs
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2FN2O3S2/c19-11-1-6-14(15(20)9-11)16-10-27-18(22-16)23-17(24)7-8-28(25,26)13-4-2-12(21)3-5-13/h1-6,9-10H,7-8H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHONIJFEXMLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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